molecular formula C21H23Cl B14214253 9-(Chloromethyl)-10-hexylanthracene CAS No. 823788-51-8

9-(Chloromethyl)-10-hexylanthracene

Cat. No.: B14214253
CAS No.: 823788-51-8
M. Wt: 310.9 g/mol
InChI Key: PLAYPCCPLZTIOD-UHFFFAOYSA-N
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Description

9-(Chloromethyl)-10-hexylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of dyes and other organic compounds. The unique structure of this compound, with a chloromethyl group at the 9th position and a hexyl group at the 10th position, imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Chloromethyl)-10-hexylanthracene typically involves the chloromethylation of 10-hexylanthracene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the anthracene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chloromethylation reaction, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

9-(Chloromethyl)-10-hexylanthracene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinones.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiol, or alcohol derivatives.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of methyl derivatives.

Mechanism of Action

The mechanism of action of 9-(Chloromethyl)-10-hexylanthracene is primarily based on its ability to undergo substitution reactions, forming stable derivatives with various functional groups. These derivatives can interact with specific molecular targets, such as enzymes or receptors, depending on the nature of the substituent. For example, the compound can act as a blocking group reagent for carboxylic acids, phenols, mercaptans, and thiophenols, enhancing their detection in analytical methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloromethyl and hexyl groups in 9-(Chloromethyl)-10-hexylanthracene provides a unique combination of reactivity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, and industry. Its ability to form stable derivatives with various functional groups enhances its versatility and usefulness in scientific research and industrial processes.

Properties

CAS No.

823788-51-8

Molecular Formula

C21H23Cl

Molecular Weight

310.9 g/mol

IUPAC Name

9-(chloromethyl)-10-hexylanthracene

InChI

InChI=1S/C21H23Cl/c1-2-3-4-5-10-16-17-11-6-8-13-19(17)21(15-22)20-14-9-7-12-18(16)20/h6-9,11-14H,2-5,10,15H2,1H3

InChI Key

PLAYPCCPLZTIOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl

Origin of Product

United States

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